8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane
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Overview
Description
8-(Trifluoromethyl)-1,4-dioxaspiro[45]decane is a chemical compound characterized by a spirocyclic structure with a trifluoromethyl group attached
Preparation Methods
The synthesis of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane typically involves the formation of the spirocyclic ring system followed by the introduction of the trifluoromethyl group. One common method involves the reaction of a suitable diol with a trifluoromethyl ketone under acidic conditions to form the spirocyclic structure. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity .
Chemical Reactions Analysis
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. .
Scientific Research Applications
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The spirocyclic structure may also contribute to its unique binding properties and biological activities .
Comparison with Similar Compounds
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane can be compared with other spirocyclic compounds such as:
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its activity as a delta opioid receptor agonist.
2,8-Diazaspiro[4.5]decan-1-one: Recognized for its potential as a receptor-interacting protein kinase 1 (RIPK1) inhibitor.
1-Oxa-8-azaspiro[4.5]decane: Identified as a lead scaffold for fatty acid amide hydrolase (FAAH) inhibitors. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H13F3O2 |
---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)7-1-3-8(4-2-7)13-5-6-14-8/h7H,1-6H2 |
InChI Key |
HOCWBDHUMCHXEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C(F)(F)F)OCCO2 |
Origin of Product |
United States |
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